molecular formula C12H17NO3 B12051050 Ethyl 3-amino-3-(2-methoxyphenyl)propanoate

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate

Cat. No.: B12051050
M. Wt: 223.27 g/mol
InChI Key: MWDINARLTYYEHV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate is a β-aminopropanoate ester characterized by a 2-methoxyphenyl substituent at the β-position of the amino group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of αv integrin antagonists targeting pulmonary fibrosis . Its synthesis typically involves the Rodionov reaction, starting from substituted aldehydes followed by esterification . The 2-methoxy group on the aromatic ring enhances electron-donating effects, influencing both physicochemical properties (e.g., solubility, melting point) and biological interactions.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 3-amino-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2/h4-7,10H,3,8,13H2,1-2H3

InChI Key

MWDINARLTYYEHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(2-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various derivatives that exhibit pharmacological activities. For instance, it has been involved in the preparation of compounds targeting specific receptors or enzymes, which can lead to the development of novel therapeutic agents.

Key Examples:

  • Anticoagulants : this compound has been explored as a precursor for synthesizing direct thrombin inhibitors, which are crucial in anticoagulant therapy. The synthesis pathway typically involves the formation of more complex structures that mimic the active sites of target proteins .
  • Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Chemical Properties and Synthesis Methods

Understanding the chemical properties and synthesis methods is essential for optimizing its applications.

Case Studies

A different study evaluated the antimicrobial activity of compounds derived from this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising activity, suggesting potential applications in treating bacterial infections .

Compound TestedActivity Against S. aureusActivity Against E. coli
Derivative AStrongWeak
Derivative BModerateNo Activity

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-methoxy group in the target compound vs. 3-fluoro or 3-nitro substituents alters electronic and steric profiles. For example, electron-withdrawing groups (e.g., nitro) reduce solubility but may improve receptor binding .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for oral bioavailability.

Thiazolidinone Derivatives

describes ethyl 3-[2-(aryl)-4-oxothiazolidin-3-yl]propanoates, where the amino group is incorporated into a thiazolidinone ring. These derivatives exhibit distinct physicochemical and biological properties:

Compound (Substituent) Yield (%) Physical State IR ν(C=O) (cm⁻¹) Key NMR Shifts (δ, ppm)
2-(4-Chlorophenyl) 82 Colorless liquid 1735 1.25 (t, CH3), 4.15 (q, CH2)
2-(2-Methoxyphenyl) 65 Yellow liquid 1720 3.85 (s, OCH3), 5.20 (s, NH)
2-(3-Methoxyphenyl) 42 Solid 1740 3.80 (s, OCH3), 5.35 (s, NH)

Comparison :

  • Synthetic Accessibility: The target compound’s synthesis (via Rodionov reaction) achieves higher yields (e.g., 65–82% in ) compared to thiazolidinone derivatives (42–82%).
  • Biological Relevance: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, whereas the amino-propanoate scaffold is tailored for integrin antagonism .

Functional Group Variations

Phosphorylated Derivatives

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate () introduces a phosphoryl group, altering steric bulk and polarity. This modification is critical for prodrug strategies or enzyme inhibition.

Trifluoromethyl Analogues

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate () demonstrates how fluorination increases metabolic stability and lipophilicity, contrasting with the methoxy group’s electron-donating effects.

Structure-Activity Relationships (SAR)

  • Aryl Substituents :
    • 2-Methoxy : Enhances binding to hydrophobic pockets in integrin receptors due to optimal steric fit .
    • 3-Pyridyl : Improves αvβ6 integrin activity (IC50 < 100 nM) but reduces oral bioavailability compared to methoxy derivatives .
  • Ester vs. Acid : The ethyl ester group in the target compound improves cell permeability over carboxylic acid analogues .

Biological Activity

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate, a compound with the molecular formula C13H19NO3, has garnered attention for its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways, supported by data tables and relevant case studies.

This compound interacts with various enzymes and proteins, influencing amino acid metabolism significantly. It forms enzyme-substrate complexes that facilitate amino group transfers, particularly involving aminotransferases. The compound's ability to form hydrogen bonds and hydrophobic interactions is crucial for its biochemical properties, impacting enzyme activity and protein conformation.

Cellular Effects

This compound exhibits diverse effects on cellular processes:

  • Cell Signaling : this compound modulates cell signaling pathways, affecting proliferation, differentiation, and apoptosis.
  • Gene Expression : It influences gene expression by binding to transcription factors or altering chromatin structure.

The following table summarizes the cellular effects observed:

Cellular Process Effect Mechanism
ProliferationIncreasedActivation of growth factor signaling
DifferentiationInduction in specific cellsModulation of transcription factors
ApoptosisInductionCaspase activation

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. These interactions can lead to either enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression through interactions with epigenetic regulators.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with key enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels within cells. The compound can also undergo metabolism by specific enzymes to form bioactive metabolites that may exhibit distinct biochemical properties.

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters. For instance, amino acid transporters facilitate its uptake into cells. Once inside, binding proteins help distribute the compound to various organelles, influencing its localization and biological activity.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against cancer cell lines such as HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM .
  • Antimicrobial Properties : The compound has been tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Staphylococcus aureus and Schizosaccharomyces pombe .

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